molecular formula C18H14ClN3O6S B2821089 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 890617-00-2

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide

Cat. No.: B2821089
CAS No.: 890617-00-2
M. Wt: 435.84
InChI Key: CZKDWFLRMZJQLI-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a chemical compound with the CAS Registry Number 890617-00-2 and a molecular weight of 435.84 g/mol . Its molecular formula is C18H14ClN3O6S . This reagent is offered with a guaranteed purity of 90% or higher and is available for procurement in various quantities to suit diverse research needs . The core structure of this compound incorporates a sulfamoylphenyl group. Sulfonamide-containing compounds are a significant class in medicinal chemistry and have been extensively researched for a wide spectrum of biological activities. Literature indicates that similar sulfamoyl-based heterocyclic compounds are investigated for their potential antimicrobial properties . Furthermore, sulfonamides are recognized as key pharmacophores in the development of enzyme inhibitors, such as Cyclooxygenase-2 (COX-II) inhibitors, which are relevant in anti-inflammatory drug discovery . The furan-carboxamide scaffold is also prevalent in drug discovery, with studies exploring furan derivatives for applications including antiviral research against targets like SARS-CoV-2 Mpro . This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O6S/c1-10-15(18(23)21-12-3-5-13(6-4-12)29(20,26)27)9-17(28-10)14-7-2-11(19)8-16(14)22(24)25/h2-9H,1H3,(H,21,23)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKDWFLRMZJQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions. For instance, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Carboxamide Formation: The carboxamide group is formed by reacting the furan derivative with an amine, such as 4-sulfamoylaniline, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and to enhance safety, especially when handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Reduction: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Substitution: The sulfamoyl group can participate in various substitution reactions, potentially leading to the formation of sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Furans: From nucleophilic substitution reactions involving the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study enzyme activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-sensitive enzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The nitro and sulfamoyl groups are known to impart biological activity, making these compounds candidates for drug development, particularly as antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through the interaction of its functional groups with the active site of the enzyme. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfamoyl group can mimic the structure of natural substrates or inhibitors of sulfonamide-sensitive enzymes.

Comparison with Similar Compounds

Structural Analogues in Antifungal and Anticancer Contexts

Compound A (Thiazolyl Hydrazone Derivative):
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (from ) shares the 5-(4-chloro-2-nitrophenyl)furan core with the target compound but incorporates a thiazole-hydrazone side chain.

Property Target Compound* Compound A Fluconazole (Control)
Anticandidal MIC Not reported 250 µg/mL 2 µg/mL
MCF-7 IC₅₀ Not reported 125 µg/mL N/A
NIH/3T3 Toxicity Not reported IC₅₀ >500 µg/mL N/A

*Biological data for the target compound is unavailable; comparisons are based on structural analogs.

  • Key Insight : The thiazolyl hydrazone derivative (Compound A) shows moderate antifungal activity but significantly lower potency than fluconazole. Its anticancer activity against MCF-7 cells (IC₅₀ = 125 µg/mL) suggests that the 5-(4-chloro-2-nitrophenyl)furan scaffold may contribute to cytotoxicity, though the target compound’s methyl and sulfamoylphenyl groups could modulate selectivity or potency .

Pyrrolo-Pyrimidine Derivatives with Sulfamoylphenyl Moieties

Compounds from (e.g., N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide) share the sulfamoylphenyl group but feature a pyrrolo-pyrimidine core instead of a furan.

Property Target Compound* Pyrrolo-Pyrimidine Derivatives
Core Structure Furan Pyrrolo[2,3-d]pyrimidine
Sulfamoyl Group Present Present
Reported Activity Not available Synthetic focus; no bioactivity data
  • Key Insight : The sulfamoylphenyl group is a common pharmacophore in both classes, often associated with improved solubility or target binding. However, the pyrrolo-pyrimidine derivatives lack reported biological data, limiting direct comparisons .

Furan Carboxamides with Varied Substituents

Compound B: 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide () replaces the nitro and sulfamoyl groups with a phenoxymethyl and diethylamino substituent.

Property Target Compound Compound B
Furan Position 3-carboxamide 2-carboxamide
Key Substituents 4-Chloro-2-nitrophenyl 4-Chloro-3-methylphenoxymethyl
Bioactivity Not reported Not reported
  • The diethylamino group in Compound B may enhance membrane permeability compared to the sulfamoylphenyl group in the target compound .

Thiophene and Triazole Derivatives

lists 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide , which shares the furan-carboxamide backbone but lacks the nitro and sulfamoyl groups.

  • Key Insight : Chlorophenyl and methoxyphenyl substituents in this analog may prioritize lipophilicity over polar interactions, contrasting with the target compound’s nitro and sulfamoyl groups, which could enhance hydrogen bonding or binding to charged residues .

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